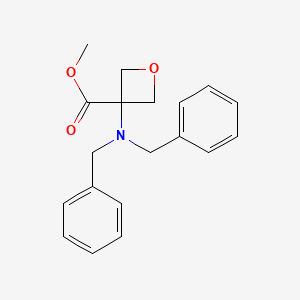

Methyl 3-(dibenzylamino)oxetane-3-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“Methyl 3-(dibenzylamino)oxetane-3-carboxylate” is a chemical compound with the CAS Number: 1452228-33-9 . It has a molecular weight of 311.38 and its molecular formula is C19H21NO3 . It is a white solid and is stored at room temperature .

Molecular Structure Analysis

The InChI Code for “this compound” is 1S/C19H21NO3/c1-22-18(21)19(14-23-15-19)20(12-16-8-4-2-5-9-16)13-17-10-6-3-7-11-17/h2-11H,12-15H2,1H3 .Physical And Chemical Properties Analysis

“this compound” is a white solid . It has a molecular weight of 311.38 and its molecular formula is C19H21NO3 . The compound is stored at room temperature .Applications De Recherche Scientifique

Enantioselective Synthesis Applications One of the notable applications of Methyl 3-(dibenzylamino)oxetane-3-carboxylate derivatives is in the enantioselective synthesis of biologically active compounds. The asymmetric benzylation of methyl 4-oxo-3-piperidinecarboxylate, for example, resulted in the formation of methyl (R)-1,3-dibenzyl-4-oxopiperidine-3-carboxylate using phase-transfer catalysts. This methodology emphasizes the utility of these compounds in preparing chiral 3-benzylpiperidine backbones, which are valuable in the development of pharmaceuticals due to their mild reaction conditions and moderate enantioselectivity (Wang et al., 2018).

Catalysis and Synthesis of Oxetan-3-ones Research has also explored the gold-catalyzed synthesis of oxetan-3-ones from propargylic alcohols, demonstrating a general method for producing various oxetan-3-ones. This reaction is significant for drug discovery, as oxetan-3-one is a valuable substrate for this purpose. The process benefits from being conducted without the exclusion of moisture or air, highlighting the compound's role in facilitating efficient synthesis of cyclic compounds (Ye et al., 2010).

Spin-Labelled Cyclic Chiral β-Amino Acid The compound has been instrumental in the synthesis of the first spin-labelled, cyclic, chiral β-amino acid, β-TOAC, via amination. This advancement is crucial for the study of peptides and proteins through electron paramagnetic resonance (EPR), offering insights into their structure and dynamics (Wright et al., 2003).

Antiproliferative and Antimetastatic Activities A series of β-carboline-based N-heterocyclic carbenes, prepared via Mannich reaction, exhibited significant antiproliferative activity against human breast cancer and lung cancer cell lines. These findings underscore the potential of this compound derivatives in cancer therapy, particularly in the design of compounds that can induce cellular apoptosis and inhibit cancer cell migration and invasion (Dighe et al., 2015).

Corrosion Inhibition The compound has shown potential in materials science, particularly in the study of corrosion inhibition of mild steel in hydrochloric acid solutions. This application is critical in the development of new materials that can withstand corrosive environments, contributing to the longevity and reliability of metal structures (Saady et al., 2018).

Safety and Hazards

Propriétés

IUPAC Name |

methyl 3-(dibenzylamino)oxetane-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21NO3/c1-22-18(21)19(14-23-15-19)20(12-16-8-4-2-5-9-16)13-17-10-6-3-7-11-17/h2-11H,12-15H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKVCZMKMHPIYOS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1(COC1)N(CC2=CC=CC=C2)CC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(2-hydroxyethoxy)ethyl]-2-thiophen-3-ylacetamide](/img/structure/B2867014.png)

![6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-({1-[2-(naphthalen-1-yl)acetyl]azetidin-3-yl}methyl)-2,3-dihydropyridazin-3-one](/img/structure/B2867017.png)

![N-[2-(4-benzylpiperidin-1-yl)sulfonylethyl]benzamide](/img/structure/B2867018.png)

![N-(3-ethylphenyl)-2-(9-fluoro-4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2867024.png)

![3-{[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl}-N-(3,4-dimethylphenyl)-1-methyl-1H-pyrazole-4-carboxamide](/img/structure/B2867028.png)

![benzo[d][1,3]dioxol-5-yl(4-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)methanone](/img/structure/B2867035.png)

![2-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B2867037.png)